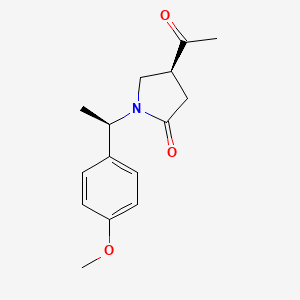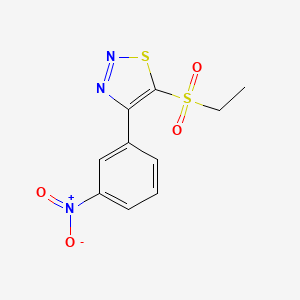
1-(4-(1-Cyanocyclopropyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-(1-Cyanocyclopropyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridin-3-carbonitril ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die eine Cyanocyclopropylgruppe, einen Phenylring und einen Tetrahydropyridinkern umfasst.
Vorbereitungsmethoden
Die Synthese von 1-(4-(1-Cyanocyclopropyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridin-3-carbonitril umfasst typischerweise mehrere Schritte, darunter die Bildung der Cyanocyclopropylgruppe und die anschließende Anbindung an den Phenylring. Die Reaktionsbedingungen erfordern oft den Einsatz spezifischer Katalysatoren und Reagenzien, um sicherzustellen, dass das gewünschte Produkt mit hoher Ausbeute und Reinheit erhalten wird.
Synthesewege: Der Syntheseweg kann mit der Herstellung des Cyanocyclopropyl-Zwischenprodukts beginnen, gefolgt von dessen Kupplung mit einem Phenylderivat. Der letzte Schritt beinhaltet die Bildung des Tetrahydropyridinkerns durch Cyclisierungsreaktionen.
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden können die Optimierung der Reaktionsbedingungen beinhalten, um die Synthese zu skalieren, während gleichzeitig Effizienz und Kosteneffektivität gewährleistet werden. Dies könnte den Einsatz von kontinuierlichen Strömungsreaktoren und fortschrittlichen Reinigungsverfahren umfassen.
Analyse Chemischer Reaktionen
1-(4-(1-Cyanocyclopropyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridin-3-carbonitril unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, häufig unter Verwendung von Reagenzien wie Kaliumpermanganat oder Chromtrioxid, was zur Bildung oxidierter Derivate führt.
Reduktion: Reduktionsreaktionen können mit Reagenzien wie Lithiumaluminiumhydrid oder Natriumborhydrid durchgeführt werden, was zu reduzierten Formen der Verbindung führt.
Substitution: Der Phenylring und der Tetrahydropyridinkern können Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen unter bestimmten Bedingungen durch andere Substituenten ersetzt werden.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen starke Säuren oder Basen, Übergangsmetallkatalysatoren sowie kontrollierte Temperatur- und Druckeinstellungen. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden.
Wissenschaftliche Forschungsanwendungen
1-(4-(1-Cyanocyclopropyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridin-3-carbonitril hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Die Verbindung wird als Baustein in der organischen Synthese verwendet, wodurch die Herstellung komplexerer Moleküle für verschiedene Anwendungen ermöglicht wird.
Biologie: Sie wird auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich ihrer Wechselwirkungen mit Enzymen und Rezeptoren.
Medizin: Die Forschung ist im Gange, um ihr Potenzial als Therapeutikum zu untersuchen, insbesondere bei der Behandlung von Krankheiten, bei denen ihre einzigartige Struktur spezifische Vorteile bieten könnte.
Industrie: Die Eigenschaften der Verbindung machen sie für die Entwicklung neuer Materialien und chemischer Verfahren nützlich.
Wirkmechanismus
Der Wirkmechanismus von 1-(4-(1-Cyanocyclopropyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridin-3-carbonitril beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Cyanocyclopropylgruppe und der Tetrahydropyridinkern spielen eine entscheidende Rolle für seine Bindungsaffinität und Aktivität. Die Verbindung kann bestimmte Enzyme, Rezeptoren oder Signalwege hemmen oder aktivieren, was zu den beobachteten Wirkungen führt.
Wirkmechanismus
The mechanism of action of 1-(4-(1-Cyanocyclopropyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The cyanocyclopropyl group and the tetrahydropyridine core play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
1-(4-(1-Cyanocyclopropyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridin-3-carbonitril kann mit anderen ähnlichen Verbindungen verglichen werden, wie z. B.:
Cyclopropylhaltige Verbindungen: Diese Verbindungen teilen sich die Cyclopropylgruppe, die einzigartige chemische Eigenschaften verleiht.
Tetrahydropyridinderivate: Verbindungen mit einem Tetrahydropyridinkern können ähnliche biologische Aktivitäten aufweisen, unterscheiden sich jedoch in ihrer Gesamtstruktur und Funktion.
Phenylderivate: Das Vorhandensein des Phenylrings ermöglicht Vergleiche mit anderen phenylhaltigen Verbindungen, wobei die Unterschiede in Reaktivität und Anwendungen hervorgehoben werden.
Die Einzigartigkeit von 1-(4-(1-Cyanocyclopropyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridin-3-carbonitril liegt in seiner Kombination von funktionellen Gruppen, die zu seinen unterschiedlichen chemischen und biologischen Eigenschaften beitragen.
Eigenschaften
Molekularformel |
C16H13N3O2 |
|---|---|
Molekulargewicht |
279.29 g/mol |
IUPAC-Name |
1-[4-(1-cyanocyclopropyl)phenyl]-4-hydroxy-6-oxo-2,3-dihydropyridine-5-carbonitrile |
InChI |
InChI=1S/C16H13N3O2/c17-9-13-14(20)5-8-19(15(13)21)12-3-1-11(2-4-12)16(10-18)6-7-16/h1-4,20H,5-8H2 |
InChI-Schlüssel |
YRBBGTSSLAMMKT-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)C(=C1O)C#N)C2=CC=C(C=C2)C3(CC3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(6-Methylthiazolo[3,2-B][1,2,4]triazol-5-YL)aniline](/img/structure/B11779185.png)



![3-(1-Aminoethyl)-7-methyl-4H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B11779226.png)

![ethyl (2S,4R)-3,3-dimethyl-8,9-diazatricyclo[4.3.0.02,4]nona-1(6),7-diene-7-carboxylate](/img/structure/B11779228.png)

![9-Phenyl-6,7,8,9-tetrahydro-5H-imidazo[1,2-A][1,4]diazepine](/img/structure/B11779233.png)




![4-([1,1'-Biphenyl]-4-yl)-2-phenyl-6-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrimidine](/img/structure/B11779258.png)
